molecular formula C22H35NO3 B14382514 N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine CAS No. 87990-71-4

N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine

Cat. No.: B14382514
CAS No.: 87990-71-4
M. Wt: 361.5 g/mol
InChI Key: KIHKJFJJUPWMJH-FQEVSTJZSA-N
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Description

N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Phenyl Ring: The phenyl ring is then attached to the intermediate through a nucleophilic substitution reaction.

    Coupling with L-Leucine: The final step involves coupling the phenyl intermediate with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt)

Major Products Formed

Scientific Research Applications

N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-alanine
  • N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-valine
  • N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-isoleucine

Uniqueness

N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87990-71-4

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

(2S)-2-[4-(1-cyclohexyl-2-methylpropan-2-yl)oxyanilino]-4-methylpentanoic acid

InChI

InChI=1S/C22H35NO3/c1-16(2)14-20(21(24)25)23-18-10-12-19(13-11-18)26-22(3,4)15-17-8-6-5-7-9-17/h10-13,16-17,20,23H,5-9,14-15H2,1-4H3,(H,24,25)/t20-/m0/s1

InChI Key

KIHKJFJJUPWMJH-FQEVSTJZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=CC=C(C=C1)OC(C)(C)CC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)O)NC1=CC=C(C=C1)OC(C)(C)CC2CCCCC2

Origin of Product

United States

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